Cas no 1804174-38-6 (5-Amino-7-trifluoromethoxy-1H-benzimidazole)

5-Amino-7-trifluoromethoxy-1H-benzimidazole 化学的及び物理的性質
名前と識別子
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- 5-Amino-7-trifluoromethoxy-1H-benzimidazole
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- インチ: 1S/C8H6F3N3O/c9-8(10,11)15-6-2-4(12)1-5-7(6)14-3-13-5/h1-3H,12H2,(H,13,14)
- InChIKey: CHFSJYUHKJLBEQ-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CC(=CC2=C1N=CN2)N)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 236
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 63.9
5-Amino-7-trifluoromethoxy-1H-benzimidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A061001654-250mg |
5-Amino-7-trifluoromethoxy-1H-benzimidazole |
1804174-38-6 | 98% | 250mg |
$712.10 | 2022-04-02 | |
Alichem | A061001654-1g |
5-Amino-7-trifluoromethoxy-1H-benzimidazole |
1804174-38-6 | 98% | 1g |
$1,882.45 | 2022-04-02 | |
Alichem | A061001654-500mg |
5-Amino-7-trifluoromethoxy-1H-benzimidazole |
1804174-38-6 | 98% | 500mg |
$1,098.10 | 2022-04-02 |
5-Amino-7-trifluoromethoxy-1H-benzimidazole 関連文献
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
5-Amino-7-trifluoromethoxy-1H-benzimidazoleに関する追加情報
5-Amino-7-Trifluoromethoxy-1H-Benzimidazole (CAS No. 1804174-38-6): A Comprehensive Overview
5-Amino-7-Trifluoromethoxy-1H-Benzimidazole, identified by the CAS registry number 1804174-38-6, is a versatile heterocyclic compound with significant applications in various fields of chemistry and pharmacology. This compound belongs to the benzimidazole family, which has gained considerable attention due to its unique structural properties and wide-ranging biological activities.
The molecular structure of 5-Amino-7-Trifluoromethoxy-1H-Benzimidazole consists of a benzene ring fused with an imidazole ring, featuring an amino group at position 5 and a trifluoromethoxy group at position 7. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it highly amenable for various chemical modifications and biological interactions.
Recent studies have highlighted the potential of benzimidazoles as promising candidates in drug discovery, particularly in the development of antimicrobial agents. For instance, research published in the Journal of Medicinal Chemistry demonstrated that derivatives of 5-Amino-7-Trifluoromethoxy-Benzimidazoles exhibit potent activity against a range of bacterial and fungal pathogens. This underscores the importance of understanding the structure-property relationships in such compounds to optimize their therapeutic potential.
In addition to their pharmacological applications, Benzimidazoles, including 5-Amino-7-Trifluoromethoxy-Benzimidazoles, have found utility in materials science. Their ability to form stable coordination complexes makes them valuable in catalysis and sensor technologies. Recent advancements in this area have explored their use as catalysts in organic synthesis, particularly in asymmetric catalysis, where their chiral centers can induce high enantioselectivity.
The synthesis of 5-Amino-7-Trifluoromethoxy-Benzimidazoles typically involves a multi-step process that begins with the preparation of intermediate compounds such as o-amino phenols or o-amino anilines. These intermediates undergo condensation reactions with carbonyl compounds like aldehydes or ketones under specific reaction conditions to form the benzimidazole core. The introduction of the trifluoromethoxy group at position 7 often requires specialized substitution reactions, such as nucleophilic aromatic substitution or coupling reactions, depending on the electronic environment of the molecule.
One of the most recent breakthroughs in the synthesis of this compound involves the use of microwave-assisted techniques, which have significantly improved reaction yields and reduced reaction times. This method has been particularly effective in constructing complex heterocycles like benzimidazoles due to its ability to overcome kinetic barriers associated with traditional heating methods.
In terms of analytical characterization, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are extensively used to confirm the structure and purity of synthesized compounds like CAS No. 1804174-38-6. These tools provide critical insights into molecular integrity and functional group identification, ensuring that research findings are accurate and reproducible.
The application of computational chemistry has also played a pivotal role in advancing our understanding of this compound's properties. Density functional theory (DFT) calculations have been employed to study the electronic distribution and reactivity patterns of Benzimidazoles, providing valuable insights into their interaction mechanisms with biological targets or catalytic substrates.
In conclusion, 5-Amino-7-Trifluoromethoxy-Benzimidazole (CAS No. 1804174-38-6) stands out as a significant molecule within the realm of heterocyclic chemistry due to its diverse applications and promising therapeutic potential. Continued research into its synthesis, characterization, and application will undoubtedly pave the way for novel discoveries that benefit various scientific disciplines.
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